2-Ethylanthraquinone
Overview
Description
2-Ethylanthraquinone is an organic compound that is a derivative of anthraquinone. This pale yellow solid is primarily used in the industrial production of hydrogen peroxide. It has a chemical formula of C₁₆H₁₂O₂ and a molar mass of 236.27 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Ethylanthraquinone (eAQ) is the hydrogen molecule (H2). The compound interacts with hydrogen in the presence of a catalyst, typically palladium .
Mode of Action
The interaction of eAQ with its target involves a process known as hydrogenation. In this process, eAQ is hydrogenated to form 2-ethylanthrahydroquinone (eAQH2) and tetrahydroanthraquinone . This hydrogenation process is catalyzed by palladium . The reaction mechanism of eAQ and Tetrahydro-2-ethyl anthraquinone (H4eAQ) hydrogenation over Pd and Pd-M bimetallic catalysts was investigated by density functional theory (DFT) using VASP software .
Biochemical Pathways
The hydrogenation of eAQ is part of the anthraquinone process, which is used industrially for the production of hydrogen peroxide (H2O2) . The anthraquinone process involves the hydrogenation of 2-alkyl-9,10-anthraquinones . Many derivatives of anthraquinone are used, but this compound is common because of its high selectivity .
Result of Action
The result of the action of this compound is the production of hydrogen peroxide (H2O2), an important chemical used in various industries . The hydrogenation of this compound produces both 2-ethylanthrahydroquinone and tetrahydroanthraquinone .
Biochemical Analysis
Biochemical Properties
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Cellular Effects
It is known that this compound is used in the industrial production of hydrogen peroxide
Molecular Mechanism
The molecular mechanism of this compound involves the hydrogenation of the unsubstituted ring, which can reach 90% selectivity . The hydrogenation of this compound is catalyzed by palladium . Hydrogenation produces both 2-ethylanthrahydroquinone and tetrahydroanthraquinone .
Temporal Effects in Laboratory Settings
It is known that this compound is used in the industrial production of hydrogen peroxide
Dosage Effects in Animal Models
It is known that this compound is used in the industrial production of hydrogen peroxide
Metabolic Pathways
It is known that this compound is used in the industrial production of hydrogen peroxide
Transport and Distribution
It is known that this compound is used in the industrial production of hydrogen peroxide
Subcellular Localization
It is known that this compound is used in the industrial production of hydrogen peroxide
Preparation Methods
2-Ethylanthraquinone is synthesized through the reaction of phthalic anhydride and ethylbenzene. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CO})_2\text{O} + \text{C}_6\text{H}_5\text{Et} \rightarrow \text{C}_6\text{H}_4(\text{CO})_2\text{C}_6\text{H}_3\text{Et} + \text{H}_2\text{O} ] Both phthalic anhydride and ethylbenzene are readily available and are used in the large-scale production of plastics .
In industrial settings, this compound is produced via the anthraquinone process, which involves the hydrogenation of this compound to 2-ethylanthrahydroquinone, followed by oxidation to regenerate this compound and produce hydrogen peroxide .
Chemical Reactions Analysis
2-Ethylanthraquinone undergoes several types of chemical reactions, including:
Hydrogenation: Catalyzed by palladium, this reaction produces 2-ethylanthrahydroquinone and tetrahydroanthraquinone.
Substitution: Various substitution reactions can occur on the anthraquinone ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation and oxygen or air for oxidation. The major products formed are 2-ethylanthrahydroquinone and hydrogen peroxide .
Scientific Research Applications
2-Ethylanthraquinone has several scientific research applications:
Chemistry: It is used as a photoinitiator for crosslinking or degradation of polyethylene.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is extensively used in the production of hydrogen peroxide, which is a crucial chemical in various industrial processes, including environmental protection, chemical synthesis, and the electronics industry
Comparison with Similar Compounds
2-Ethylanthraquinone is unique due to its high selectivity in the hydrogenation process, which makes it highly efficient for hydrogen peroxide production. Similar compounds include:
Anthraquinone: The parent compound, used in similar hydrogenation and oxidation processes.
2-Methylanthraquinone: Another derivative with similar properties but different selectivity and efficiency in reactions.
Tetrahydroanthraquinone: A hydrogenated derivative used in the same industrial processes.
These compounds share similar structures and reactivity but differ in their efficiency and selectivity in industrial applications.
Properties
IUPAC Name |
2-ethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBAWHUJDUKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044994 | |
Record name | 2-Ethylanthraquinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS] | |
Record name | 9,10-Anthracenedione, 2-ethyl- | |
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Record name | 2-Ethylanthraquinone | |
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Vapor Pressure |
0.00000102 [mmHg] | |
Record name | 2-Ethylanthraquinone | |
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CAS No. |
84-51-5 | |
Record name | 2-Ethylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylanthraquinone | |
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Record name | 2-Ethylanthraquinone | |
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Record name | 9,10-Anthracenedione, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Ethylanthraquinone | |
Source | EPA DSSTox | |
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Record name | 2-ethylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.396 | |
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Record name | 2-ETHYLANTHRAQUINONE | |
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Retrosynthesis Analysis
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Strategy Settings
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